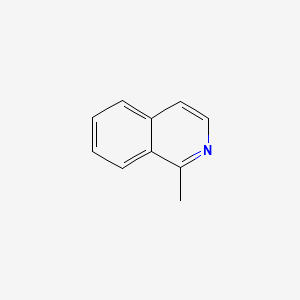

1-Methylisoquinoline

Description

This compound is a natural product found in Streptomyces with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYMYAJONQZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870904 | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-93-3, 58853-80-8 | |

| Record name | 1-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

As a Building Block in Organic Synthesis

1-Methylisoquinoline (B155361) serves as a fundamental building block for the synthesis of more complex heterocyclic systems. Its reactive methyl group and the nitrogen atom in the isoquinoline (B145761) ring allow for a variety of chemical modifications. It can undergo reactions such as condensation, oxidation, and the formation of fused heterocyclic systems. researchgate.net This reactivity has been exploited to synthesize a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Extraction:extraction Aims to Separate the Alkaloids from the Bulk of the Plant Matrix.

Solvent Extraction : The powdered plant material is extracted with a suitable solvent. Methanol and ethanol (B145695) are common choices as they can dissolve both the free alkaloid bases and their salt forms. uobabylon.edu.iqresearchgate.net Water-immiscible solvents like chloroform (B151607) or ether can also be used. researchgate.net

Acid-Base Extraction : This is a crucial step that exploits the basic nature of alkaloids. slideshare.net

The powdered material is often first treated with an alkaline solution (e.g., ammonia (B1221849) or sodium carbonate) to convert any alkaloid salts present in the plant into their free base form. slideshare.net

The free bases are then extracted with an organic solvent (e.g., chloroform).

This organic extract, containing the alkaloids and other lipid-soluble compounds, is then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The basic alkaloids react to form their corresponding salts, which are soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.

The aqueous layer is then separated and made alkaline again, causing the free alkaloid bases to precipitate, which can then be re-extracted with an organic solvent. quora.comslideshare.net

Pharmacological and Biological Activity of 1 Methylisoquinoline and Analogues

Broad-Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds, both naturally occurring and synthetic, that exhibit a wide array of pharmacological activities. jpionline.org These compounds are known for their antimicrobial, antitumor, anti-inflammatory, analgesic, and antioxidant properties. jpionline.orgamerigoscientific.com The versatility of the isoquinoline scaffold has made it a "privileged structure" in medicinal chemistry, forming the core of numerous drugs. beilstein-journals.org

Antimicrobial Efficacy

Isoquinoline derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. jpionline.orgamerigoscientific.com The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes. amerigoscientific.com For instance, certain isoquinoline alkaloids have shown broad-spectrum antimicrobial activity. amerigoscientific.com

Substitutions on the isoquinoline ring can significantly influence antimicrobial potency. Derivatives with substitutions at both the 1 and 2-positions have shown prominent antimicrobial activity, which may enhance the compound's selectivity for specific microbial targets. jpionline.org Some isoquinoline-1-carboxamide (B73039) derivatives have also been investigated for their antimicrobial potential. mdpi.com

A study on new quinoline (B57606) derivatives incorporating a 1,2,4-triazole (B32235) moiety, a related N-heterocyclic system, revealed that many of these compounds exhibited very good antimicrobial activity, with some showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Another study identified that the compound hypeontine, an isoquinoline alkaloid, showed an inhibitory effect against Pseudomonas aeruginosa with a MIC of 64.0 μg/mL. rsc.org

Antitumor and Anticancer Potential

The anticancer properties of isoquinoline derivatives have been a major focus of research. jpionline.orgamerigoscientific.com These compounds can exert their antitumor effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis (programmed cell death), and inhibition of protein synthesis in cancer cells. amerigoscientific.com Some isoquinoline alkaloids are thought to target and bind to nucleic acids, thereby interfering with DNA replication, repair, or transcription processes. jpionline.org

The position of substituents on the isoquinoline core plays a crucial role in determining the anticancer activity. For example, substitution at the 3-position of an isoquinoline analogue has been associated with better anticancer activity, promoting cell maturation and decreasing proliferation. jpionline.org Certain arylazo derivatives of isoquinoline have been evaluated for their cytotoxic effects on breast (MCF7) and hepatocellular (HepG2) carcinoma cell lines. researchgate.net

Several isoquinoline derivatives have shown promise in preclinical studies. Noscapine (B1679977), for instance, disrupts microtubules and induces apoptosis in cancer cells. amerigoscientific.com Emetine has demonstrated potent anticancer activity by inhibiting protein synthesis. amerigoscientific.com Furthermore, some 1-aryl-substituted aminoisoquinolinequinones have exhibited interesting antiproliferative activities against human gastric adenocarcinoma. nih.gov

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Arylazo derivatives of isoquinoline | Breast (MCF7), Hepatocellular (HepG2) | Cytotoxicity, induction of apoptosis, cell cycle arrest at G2/M | researchgate.net |

| 3,4-2H-tomentelline C | HepG2 | Strong cytotoxicity (IC₅₀ value of 7.42 μM) | rsc.org |

| (-)-Norboldine | Pancreatic (BxPC-3) | Potent cytotoxicity (IC₅₀ value of 27.060 ± 1.037 µM) | nih.gov |

| 1-Aryl-substituted aminoisoquinolinequinones | Human gastric adenocarcinoma (AGS) | Antiproliferative activity | nih.gov |

| Noscapine | Various cancer types | Disrupts microtubule dynamics, induces apoptosis | amerigoscientific.com |

| Emetine | Various cancer types | Inhibits protein synthesis | amerigoscientific.com |

Anti-inflammatory Properties

Isoquinoline derivatives are recognized for their significant anti-inflammatory properties. jpionline.orgamerigoscientific.combioworld.com Their mechanisms of action often involve the inhibition of pro-inflammatory cytokines and enzymes. amerigoscientific.com For example, the alkaloid berberine (B55584) has shown promise in treating inflammatory diseases by inhibiting these key inflammatory mediators. amerigoscientific.com

Recent research has focused on creating hybrid molecules to enhance anti-inflammatory effects. Scientists have combined the isoquinoline scaffold with pyrazole (B372694) moieties to develop potent anti-inflammatory agents. bioworld.com These novel chiral pyrazolo-isoquinoline derivatives demonstrated a strong ability to inhibit nitric oxide production in a dose-dependent manner without significant cytotoxicity. bioworld.com One such compound was found to downregulate and suppress the expression of inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory response. bioworld.com

Furthermore, certain isoquinoline-1-carboxamide derivatives have been synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. mdpi.com One derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), potently suppressed the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and reversed the LPS-suppressed anti-inflammatory cytokine IL-10. mdpi.com The anti-inflammatory effects of HSR1101 were found to be mediated through the inhibition of the MAPKs/NF-κB pathway. mdpi.com

A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed it to have a pronounced anti-inflammatory effect, being 3.3 times more potent than the reference drug diclofenac (B195802) sodium in a model of formalin-induced arthritis in rats. biomedpharmajournal.org

Analgesic Effects

Certain isoquinoline derivatives have been traditionally used for pain relief, and modern research continues to explore their analgesic potential. jpionline.orgamerigoscientific.com Synthetic analogues of isoquinoline alkaloids have shown promise as agents with analgesic activity. biomedpharmajournal.org

One study investigated the analgesic effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound, at a dose of 0.5 mg/kg, demonstrated analgesic activity two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid in a "hot plate" test. biomedpharmajournal.org This suggests its potential as a non-narcotic analgesic. biomedpharmajournal.org

Antioxidant Activity

Isoquinoline alkaloids also possess antioxidant properties. amerigoscientific.commdpi.com This activity is often associated with their ability to scavenge highly reactive free radicals. mdpi.com For example, boldine (B1667363) and its related aporphine (B1220529) alkaloids are known to be potent antioxidants. mdpi.com

In one study, isoquinoline alkaloids isolated from Dehaasia longipedicellata were assessed for their antioxidant activities. nih.gov The compounds showed good to low activity in various assays, including DPPH radical scavenging, reducing power, and metal chelating. nih.gov Specifically, (-)-O-O-dimethylgrisabine exhibited a potent antioxidant activity with a 44.3% reducing power and an IC50 value of 18.38 µg/mL in the DPPH assay. nih.gov However, some oxoisoaporphine derivatives with phenolic structures did not show antioxidant capacity, possibly due to the formation of keto-enol tautomers or unstable free radicals. mdpi.com

Neuropharmacological Investigations of 1-Methylisoquinoline (B155361) Derivatives

This compound and its derivatives have been the subject of neuropharmacological studies, with investigations into their potential neuroprotective effects and interactions with the central nervous system. smolecule.comsmolecule.com

Research has indicated that isoquinoline derivatives can interact with various receptors and enzymes, influencing pathways related to neuroinflammation and neurodegeneration. smolecule.comontosight.ai Some tetrahydroisoquinolines have been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. koreascience.kr Specifically, this compound has been identified as an inhibitor of MAO. koreascience.kr

The neuroprotective effects of certain isoquinolines have been explored, suggesting that compounds like 7-methoxy-1-methylisoquinoline (B3057028) may have similar properties. smolecule.com The structure of this compound serves as a core scaffold in compounds that interact with neurotransmitter systems. smolecule.com Studies on the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) and its analogues have looked into their influence on the analgesia induced by morphine and oxotremorine. sigmaaldrich.cn

Furthermore, the reactivity of the methyl group at the C1 position of the isoquinoline ring makes it a point for further functionalization, allowing for the synthesis of more complex molecules with potential neuropharmacological activity. beilstein-journals.org This has led to the synthesis of various derivatives, including pyrido[2,1-a]isoquinolines and pyrrolo[2,1-a]isoquinolines, which have been investigated for their biological activities. researchgate.net

Interaction with Neurotransmitter Receptors

The isoquinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have been shown to interact with various neurotransmitter systems. This interaction is a key area of interest in medicinal chemistry for the development of new therapeutic agents. ontosight.ai While direct and extensive research on this compound's specific interactions with all neurotransmitter receptors is not broadly detailed in the provided results, the activities of its analogues and related isoquinoline compounds offer significant insights.

Isoquinoline derivatives have been investigated for their ability to modulate the activity of several key neurotransmitter receptors. For instance, some derivatives are known to interact with G-protein coupled receptors (GPCRs), which include a wide range of neurotransmitter receptors. nih.gov The nature of this interaction can be as a positive allosteric modulator, enhancing the effect of the natural ligand, or as an antagonist, blocking the receptor's activity. nih.gov

A notable example involves the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Certain quinazolinone derivatives, which share structural similarities with the isoquinoline core, have been shown to be positive allosteric modulators of specific subtypes of GABA-A receptors (α1,2,3,5β2,3γ2S). nih.gov This modulation can lead to sedative-hypnotic effects. nih.gov

Furthermore, isoquinoline derivatives have been designed and synthesized to target other specific receptors, such as the sigma-1 (σ1) receptor. researchgate.net The σ1 receptor is implicated in a variety of neurological processes, and its modulation by isoquinoline-based ligands highlights their potential to influence neuronal signaling. researchgate.net

The interaction of isoquinoline compounds with dopamine (B1211576) and acetylcholine (B1216132) receptors is also of significant interest, particularly in the context of neurological disorders like Parkinson's disease. frontiersin.org The dopaminergic and cholinergic systems are intricately linked, and modulation of their receptors can have profound effects on motor control and cognitive function. frontiersin.org For example, activation of dopamine D2 receptors can inhibit acetylcholine release, while D1 receptor activation facilitates it. frontiersin.org Both nicotinic (nAChRs) and muscarinic (mAchRs) acetylcholine receptors are involved in modulating dopamine release. frontiersin.org

Potential in Neurological Disorder Treatment

The interaction of this compound and its analogues with neurotransmitter receptors underpins their potential for treating a range of neurological disorders. ontosight.ai The isoquinoline framework is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with therapeutic potential against conditions like Alzheimer's disease, Parkinson's disease, and inflammation. ethz.chnih.gov

Parkinson's Disease: Research has drawn parallels between certain isoquinoline derivatives and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce parkinsonism. nih.gov Some endogenous isoquinoline derivatives found in the brains of Parkinson's disease patients are considered potential endogenous neurotoxins. nih.gov These compounds, like MPTP, can be activated to more toxic species that inhibit mitochondrial function and lead to the death of dopaminergic neurons. nih.gov This understanding opens avenues for designing isoquinoline-based compounds that could potentially interfere with these neurotoxic pathways.

Other Neurological and Psychiatric Disorders: The modulation of receptors like the sigma-1 (σ1) receptor by isoquinoline-based ligands is a promising strategy for a variety of neurological and neuropsychiatric disorders. researchgate.net The σ1 receptor is involved in processes such as learning, memory, and emotion. researchgate.net Additionally, inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, are used in Parkinson's disease treatment, and research into novel inhibitors includes isoquinoline-related structures. nih.gov

The broad range of biological activities exhibited by isoquinoline derivatives, including neuroprotective effects, makes them attractive candidates for further investigation in the context of various neurological conditions. smolecule.comontosight.aicymitquimica.com

Mechanistic Basis of Biological Action

Enzyme Inhibition Profiles

This compound and its analogues have demonstrated significant activity as enzyme inhibitors, a key mechanism underlying their pharmacological effects. The isoquinoline scaffold is a common feature in compounds that inhibit a variety of enzymes. ontosight.ainih.gov

A prominent example is the inhibition of ribonucleoside diphosphate (B83284) reductase , a crucial enzyme for DNA synthesis and repair. The compound 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), an analogue of this compound, is a potent inhibitor of this enzyme, with a 50% inhibition concentration (IC50) of just 0.06 µM. nih.gov This potent enzymatic inhibition is consistent with its observed antineoplastic activity. nih.gov

Furthermore, isoquinoline derivatives have been identified as inhibitors of cytochrome P450 enzymes , specifically CYP2A6 and CYP2A5, which are involved in the metabolism of various compounds, including nicotine. sigmaaldrich.com

In the context of neurological disorders, isoquinoline derivatives have been studied as inhibitors of enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . nih.govnih.gov Inhibition of MAO-B is a therapeutic strategy in early-stage Parkinson's disease. nih.gov Tetrahydroisoquinoline derivatives, similar in structure to this compound, can be activated by MAO, leading to neurotoxic effects, which highlights the importance of understanding the interaction between these compounds and this enzyme family. nih.gov

Additionally, specific isoquinolinesulfonylamides have been developed as highly potent and selective inhibitors of Rho-kinase (ROCK) . nih.gov For instance, (S)-hexahydro-4-glycyl-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1H-1,4-diazepine is a highly specific Rho-kinase inhibitor. nih.gov

The table below summarizes the enzyme inhibitory activity of selected this compound analogues.

| Compound/Analogue | Target Enzyme | Activity (IC50) | Reference |

| 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Ribonucleoside diphosphate reductase | 0.06 µM | nih.gov |

| (S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine | Rho-kinase | 6 nM | nih.gov |

| Various Isoquinoline Derivatives | Cytochrome P450 2A6/2A5 | Varies | sigmaaldrich.com |

| Tetrahydroisoquinoline Derivatives | Monoamine Oxidase (MAO) | Varies | nih.gov |

Receptor Modulation

The biological actions of this compound and its analogues are also mediated through the modulation of various receptors. ontosight.ai This can involve either enhancing (positive modulation) or diminishing (negative modulation) the receptor's response to its natural ligand.

A significant area of research is the modulation of GABA-A receptors . For example, methaqualone, a quinazolinone with structural similarities to the isoquinoline core, acts as a positive allosteric modulator at several subtypes of human GABA-A receptors. nih.gov This modulation enhances the inhibitory effects of GABA, leading to sedative properties. nih.gov The activity of such compounds is often subtype-specific, with varying effects on different combinations of GABA-A receptor subunits. nih.gov

Sigma-1 (σ1) receptors are another important target for isoquinoline derivatives. researchgate.net These receptors are involved in a wide range of cellular functions and are considered a druggable target for various neurological and neuropsychiatric disorders. researchgate.net Isoquinoline-based compounds have been synthesized that exhibit high affinity for the σ1 receptor, acting as antagonists. researchgate.net

The interaction with neurotransmitter receptors like dopamine and acetylcholine receptors is also a key aspect of the receptor modulation profile of isoquinoline derivatives. frontiersin.org The intricate relationship between these receptor systems, particularly in brain regions like the striatum, means that modulation of one can have cascading effects on the others, influencing neuronal excitability and neurotransmitter release. frontiersin.org For instance, certain isoquinoline derivatives can influence dopamine release through their action on nicotinic and muscarinic acetylcholine receptors. frontiersin.org

Interaction with Specific Biological Targets

Beyond enzymes and receptors, this compound and its analogues can interact with other specific biological targets to exert their effects. The isoquinoline scaffold provides a versatile platform for designing molecules that can bind to proteins and nucleic acids. ontosight.ai

One such target is the mitochondrial respiratory chain , specifically Complex I. nih.gov Certain neurotoxic isoquinoline derivatives, which are structurally related to this compound, have been shown to inhibit Complex I of the electron transport system in mitochondria. nih.gov This inhibition leads to a reduction in ATP formation and the production of damaging oxygen radicals, ultimately contributing to neuronal cell death. nih.gov The uptake of this compound itself into mitochondria and its subsequent effect on respiration have been a subject of study. sigmaaldrich.com

The ability of some isoquinoline derivatives to form metal chelates is another important aspect of their biological activity. For instance, the antineoplastic agent MAIQ-1, a thiosemicarbazone derivative of this compound, is believed to exert part of its activity through the formation of an iron chelate. nih.gov

The table below highlights some of the specific biological targets of this compound and its analogues.

| Compound/Analogue | Specific Biological Target | Effect | Reference |

| Neurotoxic Tetrahydroisoquinoline Derivatives | Mitochondrial Complex I | Inhibition | nih.gov |

| 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Iron | Chelation | nih.gov |

Interference with Cellular Processes (e.g., DNA Replication, Cell-Wall Synthesis)

The biological activities of this compound and its analogues can also stem from their interference with fundamental cellular processes.

The inhibition of ribonucleoside diphosphate reductase by compounds like MAIQ-1 directly impacts DNA replication . nih.gov This enzyme is essential for producing the deoxynucleotides required for DNA synthesis, and its inhibition can halt cell proliferation, which is a key mechanism for the anticancer activity of such compounds. nih.gov

While direct evidence for the interference of this compound with cell-wall synthesis is not prominent in the provided search results, the broader class of isoquinoline alkaloids exhibits a wide range of biological activities, including antibacterial and antifungal properties. smolecule.comrsc.org The mechanisms behind these antimicrobial effects often involve disruption of the microbial cell membrane or cell wall. For example, some isoquinoline derivatives have shown activity against Pseudomonas aeruginosa. rsc.org The development of tricyclic isoquinoline derivatives has been pursued to create broad-spectrum antibacterial compounds. mdpi.com

Furthermore, the interaction of isoquinoline derivatives with the cytoskeleton and cellular signaling pathways can also be considered an interference with cellular processes. The inhibition of Rho-kinase by specific isoquinoline-based compounds, for example, affects processes like cell adhesion, migration, and contraction, which are crucial for normal cellular function and are often dysregulated in diseases like cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies involve systematically modifying the core structure and observing the resulting changes in pharmacological effects. This allows for the rational design of more potent and selective therapeutic agents.

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.aiamerigoscientific.comnih.gov The introduction of a methyl group at the 1-position of the isoquinoline ring can significantly influence its interaction with biological targets. Further modifications to this basic structure, such as the addition of various substituents to the benzene (B151609) or pyridine (B92270) ring, can fine-tune its activity. amerigoscientific.com

SAR studies have shown that the type and position of substituents on the isoquinoline ring are critical for activity. For instance, the presence of methoxy (B1213986) groups at the 6 and 7-positions, as seen in some derivatives, is known to impact their biological properties. ontosight.aiontosight.ai The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can alter the electron density of the isoquinoline ring system and thereby affect its binding affinity to target proteins. amerigoscientific.comnuph.edu.ua

In the context of anticancer activity, SAR studies on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are derived from this compound precursors, have revealed important structural requirements. For example, the introduction of an amino or methylamino group at the 4-position of the isoquinoline ring was found to enhance the antitumor activity against L1210 leukemia in mice. nih.gov

The table below summarizes key SAR findings for different classes of this compound derivatives.

| Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

| Isoquinoline-1-carboxaldehyde thiosemicarbazones | Addition of an amino or methylamino group at the 4-position. | Enhanced antitumor activity against L1210 leukemia. | nih.gov |

| 3,4-dihydro-6,7-dimethoxy-1-methyl-isoquinoline | Presence of methoxy groups at the 6 and 7-positions and a methyl group at the 1-position. | Influences the compound's reactivity and potential anti-inflammatory and anticancer activities. | ontosight.ai |

| 4-Amino-3-hydroxy-6,7-dimethoxy-1-methylisoquinoline | Amino group at the 4-position, a hydroxy group at the 3-position, and methoxy groups at the 6 and 7 positions. | Contributes to potential antimicrobial, antiviral, anticancer, and neuroprotective effects. | ontosight.ai |

| Pyrrolo[2,1-a]isoquinolines | Cyclization between 1,2,3,4-tetrahydroisoquinoline (B50084) and substituted α,β-unsaturated aldehydes. | Core scaffold of lamellarins with cytotoxic, anti-HIV, and anti-inflammatory activities. | researchgate.net |

These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of this compound derivatives. The insights gained from SAR studies guide the design of new analogues with improved efficacy and selectivity for various diseases.

Preclinical Evaluation of Therapeutic Candidates

Following promising results from initial screenings and SAR studies, select this compound derivatives advance to preclinical evaluation. This stage involves a more comprehensive assessment of the compound's therapeutic potential and includes in vivo studies using animal models of disease.

One area where this compound derivatives have shown promise is in cancer therapy. For instance, preclinical studies have demonstrated the efficacy of certain isoquinoline derivatives, such as noscapine and emetine, against various cancer types. amerigoscientific.com While not direct this compound analogues, their activity highlights the potential of the broader isoquinoline class. Specifically for this compound derivatives, preclinical evaluation of isoquinoline-1-carboxaldehyde thiosemicarbazones has been conducted. In these studies, compounds like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone were tested in mice with L1210 leukemia. nih.gov These compounds demonstrated significant antitumor activity, increasing the lifespan of the treated mice. nih.gov

Neurodegenerative diseases are another area of focus for preclinical research on isoquinoline derivatives. Some derivatives have been investigated for their neuroprotective properties. For example, certain compounds have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. smolecule.com The ability of these compounds to modulate synaptic transmission and protect against neuronal damage is a key aspect of their preclinical evaluation. smolecule.com

The table below presents findings from preclinical evaluations of selected this compound derivatives and related compounds.

| Compound/Derivative | Therapeutic Area | Preclinical Model | Key Findings | Reference |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | Cancer | Mice with L1210 leukemia | Produced a T/C value of 177% and led to 60% long-term survivors with specific dosing regimens. | nih.gov |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | Cancer | Mice with L1210 leukemia | Produced an optimum T/C value of 177%. | nih.gov |

| 2-octahydroisoquinolin-2(1H)-ylethanamine (analogue) | Neurodegenerative Disease | Not specified | Inhibits amyloid beta aggregation and modulates synaptic transmission. | smolecule.com |

| Noscapine (related isoquinoline) | Cancer | Preclinical cancer models | Disrupts microtubule dynamics and induces apoptosis in cancer cells. | amerigoscientific.com |

| Emetine (related isoquinoline) | Cancer | Preclinical cancer models | Potent anticancer activity by inhibiting protein synthesis. | amerigoscientific.com |

Preclinical studies are crucial for identifying promising drug candidates and providing the necessary data to support their advancement into clinical trials. The results obtained for this compound derivatives in areas like cancer and neurodegeneration suggest that this class of compounds holds significant therapeutic promise.

Applications in Materials Science and Organic Electronics

Utilization in Light-Emitting Devices

Derivatives of 1-methylisoquinoline (B155361) are key components in the development of Organic Light-Emitting Diodes (OLEDs). qut.edu.au The isoquinoline (B145761) framework is particularly valuable in creating highly efficient phosphorescent emitters, especially when complexed with heavy metals like iridium (Ir). These materials are capable of harvesting both singlet and triplet excitons, leading to high quantum efficiencies. frontiersin.org

Research has demonstrated that iridium(III) complexes incorporating substituted isoquinoline ligands can function as high-performance red and green phosphorescent dopants in OLEDs. frontiersin.orgnih.gov For instance, a series of red phosphorescent iridium complexes based on isoquinoline derivatives have been synthesized and tested in electroluminescent devices. One such complex, bis(1-phenyl-5-methylisoquinolinato-N,C2')iridium(acetylacetonate), or (m-piq)₂Ir(acac), demonstrated superior brightness and luminance efficiency compared to its non-methylated counterpart. frontiersin.org The introduction of the methyl group at the C-5 position of the isoquinoline ring was shown to improve device performance. frontiersin.org

The general structure of these OLEDs typically involves multiple layers, including an Indium Tin Oxide (ITO) anode, hole transport layers, an emissive layer where the isoquinoline-based dopant is hosted in a matrix material, electron transport layers, and a metal cathode. frontiersin.org The performance of several red-emitting OLEDs using iridium complexes of isoquinoline derivatives is detailed below.

Table 1: Performance of Red Phosphorescent OLEDs with Isoquinoline-Based Iridium Complexes

| Dopant Complex | Max. Emission (EL, nm) | Max. Efficiency (cd/A) | Max. Brightness (cd/m²) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| (piq)₂Ir(acac) | 624 | 3.5 | 1100 | (0.65, 0.34) |

| (m-piq)₂Ir(acac) | 624 | 4.8 | 2500 | (0.66, 0.33) |

| (2-niq)₂Ir(acac) | 633 | 0.04 | 20 | (0.66, 0.32) |

| (1-niq)₂Ir(acac) | 680 | 0.003 | 1 | (0.70, 0.27) |

Source: Data compiled from research on high-efficiency red phosphorescent emitters. frontiersin.org Note: The device configuration was ITO/NPB/CBP:dopant/BCP/AlQ₃/Al. frontiersin.org

In addition to iridium complexes, copper(I)-iodide complexes incorporating a this compound ligand have been synthesized. These materials are being investigated for the next generation of LEDs due to their potential for cost-effective preparation and solution processability. rsc.org The unique electronic properties of isoquinoline derivatives, such as the potential for improved electron injection, make them valuable candidates for ongoing materials science research for OLEDs. qut.edu.au

Role in Organic Solar Cells

The application of this compound and its derivatives extends to the field of organic photovoltaics (OPVs), also known as organic solar cells. mdpi.com These devices convert light into electricity using carbon-based materials. nih.gov In the architecture of OPVs, particularly the bulk-heterojunction (BHJ) design, materials are distinguished as either electron donors or electron acceptors. Isoquinoline-based structures have shown promise primarily as non-fullerene acceptors (NFAs). researchgate.netrsc.org

NFAs are a critical area of research because their chemical structures can be readily modified to tune their optical and electrical properties, a significant advantage over traditional fullerene-based acceptors. researchgate.net Research into isoquinoline diimide derivatives for use as small molecule acceptors is ongoing. rsc.org One study reported a non-fullerene organic solar cell that utilized a weak electron acceptor containing a thieno-pyride-thieno-isoquinoline-dione structure. When blended with the polymer donor PTB7-Th, the resulting device achieved a power conversion efficiency (PCE) of 5.03%. researchgate.net

Furthermore, a preliminary study has evaluated a 6,7-dimethoxy-1-methylisoquinoline (B8805874) derivative for its performance in organic solar cells, indicating direct research into the photovoltaic potential of this specific compound family. While the isoquinoline scaffold is a subject of interest in the design of new acceptor materials for OPVs, the field is still developing, with many studies focused on establishing structure-property relationships to guide the synthesis of next-generation materials. researchgate.netresearchgate.net

Development of Novel Materials

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules and novel materials. mdpi.comresearchgate.net Its reactivity allows for the one-pot assembly of functionalized molecules, such as (m-terphenyl-4'-yl)isoquinolines, through reactions with electrophilic acylacetylenes under mild, catalyst-free conditions. mdpi.com This process demonstrates the utility of this compound in constructing complex, polycyclic aromatic systems that are of interest for organic electronics. mdpi.com

The development of materials with stimuli-responsive properties is another significant area of research. By chemically modifying the isoquinoline core, scientists have created materials that exhibit mechanofluorochromism (MFC), a phenomenon where a substance changes its fluorescence color in response to mechanical force. journaltocs.ac.uk This property arises from the transition between crystalline and amorphous states upon grinding or pressing. researchgate.net For example, introducing groups like 2-benzylidenemalononitrile to the isoquinoline structure can induce not only MFC but also aggregation-induced emission (AIE). journaltocs.ac.uk These smart materials have potential applications in sensors, security inks, and data storage.

Furthermore, derivatization of the this compound core, such as through chlorination and methoxylation, yields precursors for advanced applications. The resulting 1-chloro-8-methoxy-3-methylisoquinoline (B13197064) can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to synthesize complex biaryl derivatives, which are precursors for developing specialized molecules like kinase inhibitors. qut.edu.au

Aggregation-Induced Emission Properties

A significant challenge in the development of luminescent materials is a phenomenon known as aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity when aggregated in the solid state. A solution to this problem is found in materials that exhibit aggregation-induced emission (AIE). These molecules are weakly emissive when dissolved in a solvent but become highly luminescent upon aggregation. sioc-journal.cn

Recent research has successfully designed and synthesized isoquinoline derivatives that display strong AIE characteristics. journaltocs.ac.uksioc-journal.cn The strategy often involves creating a twisted molecular conformation that inhibits intermolecular π–π stacking in the solid state but restricts intramolecular rotation in the aggregate state, which in turn activates the radiative decay channel, leading to strong fluorescence. journaltocs.ac.uk

For example, studies have shown that introducing specific functional groups to the isoquinoline skeleton can effectively induce AIE. Attaching an ethyl (E)-2-cyano-3-phenylacrylate group at the 8-position or a 2-benzylidenemalononitrile group resulted in derivatives with significant AIE activity. researchgate.netjournaltocs.ac.uk The photophysical properties of these molecules can be tuned by the choice of connecting units. One study compared two isoquinoline derivatives with a terminal malononitrile (B47326) unit, one connected by a double bond (IQ-BIM) and one by a single bond (IQ-BM). The IQ-BIM derivative, with an acceptor-π–acceptor structure, exhibited a clear AIE phenomenon attributed to the restriction of intramolecular rotation.

Table 2: Design Strategies for Aggregation-Induced Emission in Isoquinoline Derivatives

| Derivative Class | Key Structural Feature | Resulting Property | Proposed Mechanism |

|---|---|---|---|

| Isoquinoline with 2-benzylidenemalononitrile | Twisted molecular conformation | AIE and Mechanofluorochromism | Restriction of Intramolecular Rotation (RIR) |

| Isoquinoline with ethyl (E)-2-cyano-3-phenylacrylate | Twisted conformation, acceptor-π-acceptor structure | AIE and Polymorphism | Stacking arrangements (J-aggregation) and RIR |

| Isoquinoline with terminal malononitrile (double bond linker) | Acceptor-π-Acceptor (A-π-A) structure | Aggregation-Induced Emission | Restriction of Intramolecular Rotation (RIR) |

Source: Compiled from studies on AIE and MFC properties of isoquinoline derivatives. researchgate.netjournaltocs.ac.uk

The discovery of AIE-active isoquinoline derivatives opens up new possibilities for their use in high-tech applications, including chemical sensors, biological imaging, and highly efficient solid-state light-emitting devices. journaltocs.ac.uksioc-journal.cn

Corrosion Inhibition Studies

Efficacy of 1-Methylisoquinoline (B155361) as a Corrosion Inhibitor

This compound has demonstrated significant efficacy in protecting mild steel from corrosion, especially in 1 M hydrochloric acid (HCl) solutions. researchgate.netasrjetsjournal.org Studies have shown that its inhibition efficiency increases with higher concentrations of the inhibitor. asrjetsjournal.org The protective action is attributed to the formation of an adsorbed film on the metal surface, which acts as a barrier to the corrosive medium. researchgate.netaip.org The presence of the nitrogen atom and the planar aromatic structure of the isoquinoline (B145761) ring, along with the methyl group, are believed to play a crucial role in its inhibitory properties. asrjetsjournal.orgaip.org

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by this compound is through its adsorption onto the metal surface. asrjetsjournal.org This adsorption process can be influenced by the chemical composition of the metal, the nature of the corrosive environment, and the molecular structure of the inhibitor itself. asrjetsjournal.org Interactions are thought to occur between the π-electrons of the heterocyclic ring and the vacant d-orbitals of iron atoms on the steel surface. researchgate.net In acidic solutions, the steel surface carries a positive charge, and the adsorption of this compound molecules can occur via a physisorption mechanism. researchgate.net At lower concentrations, the adsorption is primarily physical, while at higher concentrations, a mixed-mode of physicochemical adsorption may occur. researchgate.netasrjetsjournal.org The adsorption of this compound on mild steel surfaces in 1 M HCl has been found to align with the Langmuir adsorption isotherm. asrjetsjournal.org

Influence of Concentration and Temperature on Inhibition Efficiency

The concentration of this compound and the ambient temperature are critical factors that influence its performance as a corrosion inhibitor.

Concentration: The inhibition efficiency of this compound is directly proportional to its concentration in the corrosive medium. asrjetsjournal.org As the concentration increases from 100 to 600 ppm, the surface coverage on the mild steel improves, leading to enhanced protection against corrosion. researchgate.netasrjetsjournal.org This is because a higher concentration allows for more inhibitor molecules to be adsorbed onto the metal surface, forming a more compact and protective layer. bioline.org.br

Temperature: Conversely, an increase in temperature generally leads to a decrease in the inhibition efficiency of this compound. asrjetsjournal.org For instance, in a study involving mild steel in 1 M HCl, the efficiency was observed to decrease as the temperature was raised from 303 K to 323 K. researchgate.netasrjetsjournal.org This behavior suggests that the adsorption of the inhibitor on the metal surface is an exothermic process, and at higher temperatures, the desorption of inhibitor molecules becomes more favorable. aip.org

Table 1: Effect of this compound Concentration and Temperature on Inhibition Efficiency (%)

| Concentration (ppm) | 303 K | 313 K | 323 K |

|---|---|---|---|

| 100 | 80.3 | 75.4 | 70.1 |

| 200 | 82.1 | 78.2 | 73.5 |

| 300 | 85.6 | 81.3 | 76.8 |

| 400 | 88.4 | 84.7 | 80.2 |

| 500 | 91.2 | 87.5 | 83.1 |

| 600 | 93.5 | 89.8 | 85.4 |

Data derived from studies on mild steel in 1 M HCl. asrjetsjournal.org

Electrochemical and Weight Loss Methods for Evaluation

The effectiveness of this compound as a corrosion inhibitor has been evaluated using various standard techniques, primarily weight loss measurements and electrochemical methods. asrjetsjournal.org

Weight Loss Method: This gravimetric technique involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. ekb.eg The difference in weight loss between the inhibited and uninhibited solutions allows for the calculation of the corrosion rate and the inhibition efficiency. asrjetsjournal.org Studies have consistently shown that the presence of this compound significantly reduces the weight loss of mild steel in HCl solutions. asrjetsjournal.org

Electrochemical Methods: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition. asrjetsjournal.orgtandfonline.com Potentiodynamic polarization studies have indicated that this compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. asrjetsjournal.orgaip.org EIS measurements have further confirmed the formation of a protective film on the metal surface, as evidenced by an increase in the charge transfer resistance in the presence of the inhibitor. asrjetsjournal.org

Thermodynamic and Kinetic Aspects of Inhibition

The study of thermodynamic and kinetic parameters provides a deeper understanding of the adsorption process and the effectiveness of this compound as a corrosion inhibitor.

Thermodynamic Parameters: The Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are key thermodynamic parameters that characterize the adsorption process. The negative values of ΔG°ads obtained in studies indicate that the adsorption of this compound on the mild steel surface is a spontaneous process. asrjetsjournal.org The magnitude of the ΔG°ads value can also provide an indication of whether the adsorption is physisorption or chemisorption. asrjetsjournal.org The positive values of ΔH°ads suggest that the adsorption process is endothermic. researchgate.net

Kinetic Parameters: The apparent activation energy (Ea) for the corrosion process in the presence of this compound has been found to be higher than in its absence. asrjetsjournal.orgresearchgate.net This increase in Ea with increasing inhibitor concentration signifies that the inhibitor creates a physical barrier to corrosion. bioline.org.br The values of Ea being less than 40 kJ/mol suggest that the adsorption mechanism is predominantly physisorption. asrjetsjournal.org

Table 2: Thermodynamic and Kinetic Parameters for the Adsorption of this compound on Mild Steel in 1 M HCl

| Concentration (ppm) | Ea (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) | ΔG°ads (kJ/mol) at 298 K |

|---|---|---|---|---|

| Blank | 39.36 | 27.88 | -96.2 | 56.54 |

| 100 | 34.44 | 22.96 | -98.1 | 52.19 |

| 200 | 34.85 | 23.37 | -98.5 | 52.72 |

| 300 | 41.00 | 29.52 | -98.9 | 58.99 |

| 400 | 49.61 | 36.90 | -99.3 | 66.49 |

| 500 | 75.44 | 63.96 | -99.7 | 93.67 |

| 600 | 80.36 | 66.83 | -100.5 | 96.77 |

Data derived from a study by Al-Uqaily (2015). asrjetsjournal.org

Spectroscopic and Computational Analysis of 1 Methylisoquinoline

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural characterization of 1-methylisoquinoline (B155361). The FTIR and FT-Raman spectra of this compound have been recorded in the regions of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. testmagzine.biz A complete assignment and analysis of the fundamental vibrational modes of the compound have been performed based on the observed data. testmagzine.biz

The vibrational spectra of isoquinoline (B145761) and its derivatives are complex due to the fused ring system. For the parent molecule, isoquinoline, which has C-s point group symmetry, the C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. irphouse.com The C-H in-plane and out-of-plane bending vibrations are found in the 1000–1100 cm⁻¹ and 800–900 cm⁻¹ regions, respectively. irphouse.com The C-C stretching vibrations within the fused rings are observed between 1124 cm⁻¹ and 1590 cm⁻¹. irphouse.com

In a study on this compound, a detailed interpretation of the infrared and Raman spectra was conducted, supported by total energy distribution (TED) analysis. testmagzine.biz This comprehensive approach allows for a precise assignment of the observed vibrational bands to specific molecular motions.

Table 1: Selected Vibrational Frequencies of Isoquinoline This table is based on data for the parent compound, isoquinoline, and provides a reference for the expected regions of vibrational modes.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | 3102–2881 | 3057, 2931, 2911 |

| C-C Stretching | 1590–1124 | - |

| C-H In-plane Bending | 1000–1100 | - |

| C-H Out-of-plane Bending | 800–900 | - |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been employed to calculate the molecular properties of this compound, providing theoretical support for experimental findings. Calculations using methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) have been utilized to determine the optimized molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. testmagzine.biz The calculated vibrational frequencies are often scaled to better match the experimental values, and a small difference between the observed and scaled wavenumbers indicates a good correlation. testmagzine.biz

DFT calculations are instrumental in understanding the electronic structure and reactivity of molecules. For quinoline (B57606) derivatives, DFT has been used to study tautomeric stability and reactivity, revealing that ketone forms are generally less reactive than their enol counterparts. scirp.org These computational approaches provide a deeper understanding of the molecular structure and its inherent properties.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions and charge transfer characteristics within a molecule. For this compound, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. testmagzine.biz

The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A large energy gap generally implies high stability and low reactivity. irjweb.com The spatial distribution of the HOMO and LUMO can provide qualitative information about the nature of electronic excitations. If the HOMO and LUMO are localized in different regions of the molecule, an electronic transition from the HOMO to the LUMO will result in a spatial transfer of charge. researchgate.net This intramolecular charge transfer is a key factor in determining the molecule's bioactivity and other electronic properties. irjweb.comscirp.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation and characterization of organic compounds like this compound.

¹H NMR spectra provide information about the chemical environment of protons in the molecule. For a related compound, this compound 2-oxide, the aromatic protons and the methyl group protons are confirmed by signals in the ¹H NMR spectrum. vulcanchem.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. ChemicalBook provides reference ¹³C NMR spectral data for this compound. chemicalbook.com For this compound 2-oxide, the peaks in the ¹³C NMR spectrum are consistent with the expected electronic environment of the carbon atoms. vulcanchem.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. For instance, the observed [M+H]⁺ peak for this compound 2-oxide in HRMS analysis matches its theoretical value, confirming its molecular formula. vulcanchem.com

Table 2: Spectroscopic Data for this compound and a Related Compound

| Technique | Compound | Observed Data |

|---|---|---|

| ¹H NMR | This compound 2-oxide | δ 8.25 (d, J = 6.0 Hz, 1H), 7.31–7.23 (m, 1H), 2.51 (s, 3H) vulcanchem.com |

| ¹³C NMR | This compound 2-oxide | δ 149.15 (C-2), 139.42 (C-1), 17.81 (CH₃) vulcanchem.com |

| HRMS | This compound 2-oxide | Observed [M+H]⁺ at m/z 174.0708 (Theoretical: 174.0919) vulcanchem.com |

Occurrence and Isolation in Natural Products Research

Identification in Plant-Derived Alkaloids

Isoquinoline (B145761) alkaloids represent one of the largest groups of plant-derived alkaloids, with approximately 2500 known structures. biocyclopedia.com They are particularly prevalent in certain plant families. While 1-methylisoquinoline (B155361) itself is a relatively simple structure, the isoquinoline nucleus is the core of numerous complex alkaloids. Simple isoquinoline alkaloids, including derivatives of this compound, have been identified in various plant genera. rsc.org

The primary plant families and genera known to produce a significant variety of isoquinoline alkaloids are listed below. Research into these plants often leads to the identification of simpler structural variants that inform the broader understanding of alkaloid chemistry.

| Plant Family | Genera | Significance in Isoquinoline Alkaloid Research |

|---|---|---|

| Papaveraceae (Poppy Family) | Papaver, Corydalis, Glaucium, Chelidonium | A major source of well-known isoquinoline alkaloids like morphine and codeine, as well as simpler structures. rsc.orgoup.com |

| Berberidaceae (Barberry Family) | Berberis | Known for producing berberine (B55584) and other protoberberine-type isoquinoline alkaloids. biocyclopedia.com |

| Ranunculaceae (Buttercup Family) | Thalictrum | A rich source of a diverse array of isoquinoline alkaloids. rsc.orgtandfonline.com |

| Menispermaceae (Moonseed Family) | Menispermum | Contains bisbenzylisoquinoline alkaloids, which are structurally complex dimers. |

| Fumariaceae (Fumitory Family) | Fumaria | Produces various isoquinoline alkaloids, often investigated using chromatographic techniques. oup.com |

In addition to plant sources, this compound has also been reported in microorganisms, specifically in the genus Streptomyces. nih.gov

Biosynthetic Pathways of Isoquinoline Alkaloids

The biosynthesis of the isoquinoline core structure in plants is a well-studied pathway that begins with the aromatic amino acid L-tyrosine. wikipedia.orgnih.gov This precursor undergoes a series of enzymatic transformations to generate the foundational isoquinoline skeleton, from which a vast diversity of alkaloids are derived.

The key steps in the general biosynthetic pathway are as follows:

Formation of Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde : The pathway initiates with the conversion of L-tyrosine into two key intermediates. biocyclopedia.comnih.gov

Through decarboxylation and hydroxylation, tyrosine is converted to dopamine.

Tyrosine is also converted to 4-hydroxyphenylacetaldehyde.

Condensation to (S)-Norcoclaurine : The two intermediates, dopamine and 4-hydroxyphenylacetaldehyde, are condensed in a critical step catalyzed by the enzyme norcoclaurine synthase (NCS). This reaction forms the first true isoquinoline alkaloid of the pathway, (S)-norcoclaurine. biocyclopedia.com

Central Role of (S)-Norcoclaurine : (S)-Norcoclaurine is the universal precursor to virtually all other isoquinoline alkaloids found in plants. biocyclopedia.com From this central intermediate, the pathway branches out significantly, involving a series of methylations, hydroxylations, and oxidative coupling reactions to produce the thousands of different isoquinoline alkaloids, including simple isoquinolines and more complex structures like morphine and berberine. nih.govkegg.jp The formation of a simple compound like this compound would involve subsequent modifications of this basic isoquinoline framework.

Isolation Techniques from Natural Sources

The isolation of isoquinoline alkaloids, including this compound, from natural sources is a multi-step process that leverages the specific physicochemical properties of alkaloids. The general methodology involves sample preparation, extraction, and purification. uobabylon.edu.iqresearchgate.net

Future Research Directions and Therapeutic Potential

Exploration of New Synthetic Pathways for Complex Derivatives

The development of novel and efficient synthetic routes to create complex derivatives of 1-methylisoquinoline (B155361) is a primary focus of current research. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are being supplemented by modern, more versatile strategies. mdpi.com

Recent advancements include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to introduce various substituents at different positions of the isoquinoline (B145761) ring. For instance, a method for the synthesis of 3-phenylisoquinolines from 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline has been developed using a Suzuki-coupling reaction. nih.gov

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new bonds and functional groups, avoiding the need for pre-functionalized starting materials. beilstein-journals.org Ruthenium-catalyzed C-H functionalization of phenylglycine derivatives has been used to synthesize isoquinoline-1-carboxylates. csic.es

One-Pot Syntheses: Researchers are developing one-pot procedures to assemble complex isoquinoline structures from simple precursors, increasing efficiency and reducing waste. researchgate.netresearchgate.net For example, a one-pot assembly of functionalized (m-terphenyl-4'-yl)isoquinolines from this compound has been reported. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of isoquinoline derivatives. researchgate.netconicet.gov.ar A microwave-assisted 6π-electron cyclization/aromatization approach has been developed for the synthesis of 3-methylisoquinolines. conicet.gov.ar

Sustainable Methods: Green chemistry principles are being applied to the synthesis of this compound derivatives. A 2025 study highlighted the use of phosphoramide (B1221513) catalysts for the aryloxylation of this compound 2-oxide under solvent-free conditions, achieving a high yield with a low E-factor. vulcanchem.com

A notable development is the aminomethylation/hydrogenolysis strategy as an alternative to direct methylation of metalated isoquinolines. beilstein-journals.org This method involves converting a metalated isoquinoline into a tertiary amine, followed by quaternization and hydrogenolysis to yield the desired this compound derivative. beilstein-journals.orgsmolecule.com This technique has been successfully applied in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.org

Advanced Pharmacological Screening and Lead Optimization

The diverse biological activities exhibited by isoquinoline alkaloids have spurred extensive pharmacological screening and lead optimization efforts. researchgate.netnih.gov The goal is to identify and refine compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for therapeutic use. upmbiomedicals.com

Advanced screening techniques are being employed to evaluate the potential of this compound derivatives against a wide range of diseases. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. upmbiomedicals.com This is often followed by more detailed in vitro and in vivo studies to determine efficacy and safety. ontosight.ai

Lead optimization is a critical step in drug discovery that involves modifying the chemical structure of promising "hit" compounds to improve their therapeutic properties. upmbiomedicals.comnih.gov This process often utilizes computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict how structural changes will affect biological activity. researchgate.netnih.gov For example, a series of novel 4-cyano-3-methylisoquinoline (B179422) inhibitors were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. rsc.org While they showed potent inhibition of parasite growth, they had minimal activity against the intended target, PfPKA, suggesting an alternative mechanism of action. rsc.org This highlights the importance of detailed mechanistic studies in lead optimization.

Investigation of Novel Biological Targets

Research into the biological targets of this compound and its derivatives is an expanding field. While some isoquinoline alkaloids are known to interact with established targets like opioid receptors and enzymes involved in inflammation, the search for novel targets is ongoing. ontosight.ai

Recent studies have explored the interaction of isoquinoline derivatives with a variety of biological molecules, including:

Kinases: Parasite protein kinases, such as PfPKA in Plasmodium falciparum, are being investigated as potential targets for antimalarial drugs based on the isoquinoline scaffold. rsc.org

Enzymes: Isoquinoline derivatives have been shown to inhibit various enzymes, including carbonic anhydrase and leucine (B10760876) aminopeptidase. jpionline.org

Nucleic Acids: Some isoquinoline alkaloids with anticancer properties are thought to exert their effects by binding to and modulating the stability of DNA. jpionline.org

Bacterial Proteins: The bacterial cell division protein FtsZ has been identified as a target for antibacterial agents based on the 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) scaffold. nih.gov

The unique structure of the isoquinoline ring allows for diverse interactions with biological macromolecules, making it a promising scaffold for targeting a wide array of diseases. ontosight.ai Further research is needed to fully elucidate the mechanisms of action and identify the specific molecular targets of many this compound derivatives. smolecule.com

Development of this compound-Based Therapeutics

The therapeutic potential of this compound and its derivatives is being actively explored across several therapeutic areas. The isoquinoline scaffold is considered a "privileged structure" in drug design due to its ability to bind to multiple biological targets. beilstein-journals.org

Key areas of therapeutic development include:

Anticancer Agents: Numerous isoquinoline alkaloids have demonstrated antitumor activity. researchgate.netamerigoscientific.com Derivatives of this compound are being investigated for their potential to inhibit cancer cell growth and overcome multidrug resistance. researchgate.net For example, some pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds have shown significant anticancer activities. nih.gov

Antimicrobial Agents: Isoquinoline derivatives have shown promise as antibacterial and antifungal agents. mdpi.comresearchgate.net Research is focused on developing broad-spectrum antibiotics and overcoming resistance to existing drugs. mdpi.com A series of tricyclic isoquinoline derivatives synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) showed antibacterial properties against some Gram-positive pathogens. mdpi.com

Antimalarial Drugs: The emergence of drug-resistant malaria parasites has created an urgent need for new treatments. Novel 4-cyano-3-methylisoquinoline inhibitors have shown potent activity against Plasmodium falciparum. rsc.org

Anti-inflammatory Agents: Isoquinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes. ontosight.aiamerigoscientific.com

Neuroprotective Agents: Certain isoquinoline derivatives are being investigated for their potential to protect neurons from damage, suggesting applications in neurodegenerative diseases. smolecule.comontosight.ai

The development of these therapeutics often involves a multi-step process, from initial synthesis and screening to lead optimization and preclinical testing. researchgate.net

Emerging Applications in Materials Science and other fields

Beyond its pharmacological applications, the this compound scaffold is gaining attention in the field of materials science. Its unique electronic and optical properties make it a candidate for use in advanced materials. solubilityofthings.com

Emerging applications include:

Organic Electronics: this compound derivatives are being explored for their potential use in organic light-emitting devices (OLEDs) and organic solar cells. solubilityofthings.com

Conductive Polymers: Isoquinoline-based polymers and copolymers are being investigated for the creation of conductive materials and sensors. amerigoscientific.com

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands in the synthesis of MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com

Corrosion Inhibitors: this compound has been studied for its ability to inhibit the corrosion of mild steel in acidic environments. researchgate.net

The versatility of the isoquinoline structure allows for the design of materials with specific electrical, optical, and mechanical properties, opening up new avenues for technological advancement. amerigoscientific.com

Q & A

Q. What are the most reliable analytical methods for characterizing 1-methylisoquinoline in complex mixtures?

To ensure accurate identification and quantification of this compound in multicomponent systems, researchers should employ orthogonal analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation . For complex matrices (e.g., coal-derived substances), comprehensive two-dimensional gas chromatography (GC×GC) coupled with selective ion monitoring (SIM) or high-resolution mass detection is recommended to resolve co-eluting isomers (e.g., distinguishing this compound from other C1-quinoline derivatives) . Purity validation should include HPLC with UV/Vis or fluorescence detection, ensuring compliance with thresholds for impurity profiles (e.g., >95.0% purity) .

Q. How can researchers optimize synthetic routes for this compound derivatives while minimizing side reactions?

Synthesis of this compound derivatives requires careful control of reaction conditions. For example, Knoevenagel condensations using methylazaheterocycles as starting materials often necessitate strong bases (e.g., potassium tert-butoxide) in refluxing THF to achieve moderate yields . Researchers should systematically evaluate base strength, solvent polarity, and temperature to suppress competing pathways (e.g., decomposition or isomerization). Characterization of intermediates via time-resolved NMR or in-situ IR spectroscopy can help identify kinetic bottlenecks .

Advanced Research Questions

Q. How can microbial oxidation pathways of this compound be harnessed for biocatalytic applications?

Recent studies demonstrate that fungal strains like Verticillium sp. GF39 catalyze the oxidation of this compound to its N-oxide derivative with high efficiency (e.g., 5 mM product from 10 mM substrate) . To replicate this, researchers must optimize fermentation conditions (pH, aeration, and cofactor supplementation) and employ whole-cell biocatalysis to stabilize reactive intermediates. Metabolomic profiling via LC-HRMS and enzyme kinetic assays (e.g., Michaelis-Menten parameters) are essential for pathway elucidation .

Q. What strategies resolve discrepancies in quantifying this compound across chromatographic platforms?

Discrepancies in quantification often arise from matrix effects or detector selectivity. For instance, GC×GC with HRMS (mass accuracy <5 ppm) provides superior specificity compared to single-dimensional GC . Researchers should validate methods using isotopically labeled internal standards (e.g., deuterated this compound) and perform recovery experiments in representative matrices. Statistical tools like Bland-Altman analysis can quantify inter-method variability .

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

The methyl group at the 1-position introduces steric hindrance, which can suppress undesired side reactions (e.g., dimerization) in cross-coupling reactions. Density functional theory (DFT) calculations reveal that electron-donating methyl groups stabilize intermediates in palladium-catalyzed vinylation reactions . Experimental validation via Hammett plots or kinetic isotope effects (KIEs) is recommended to correlate substituent effects with reaction rates .

Q. What are the key challenges in synthesizing 3-substituted this compound derivatives?

Synthetic attempts to functionalize the 3-position of this compound often fail due to unfavorable electronic and steric environments . Advanced strategies include directed C-H activation using palladium catalysts with tailored ligands (e.g., bidentate phosphines) or photoredox catalysis to access radical intermediates. Reaction progress should be monitored via GC-MS or inline spectroscopy to detect transient species .

Methodological Considerations

Q. How should researchers address contradictory data in the thermal stability of this compound derivatives?

Contradictions in thermal decomposition profiles (e.g., DSC vs. TGA data) may stem from experimental artifacts or sample heterogeneity. Researchers should standardize heating rates, purge gases, and sample preparation (e.g., particle size distribution). Replicate experiments with independent synthetic batches and apply multivariate analysis (e.g., PCA) to identify outliers .

Q. What computational tools are most effective for predicting the photophysical properties of this compound-based chromophores?

Time-dependent DFT (TD-DFT) with solvent continuum models (e.g., PCM) accurately predicts UV-Vis absorption maxima and excited-state dynamics for push-pull isoquinoline derivatives . Experimental validation via femtosecond transient absorption spectroscopy is critical to confirm computational findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products